molecular formula C15H14BrNO3 B11611367 ethyl (5E)-5-(3-bromobenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

ethyl (5E)-5-(3-bromobenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11611367
M. Wt: 336.18 g/mol
InChI Key: VBAOHLXVNOQLIV-XYOKQWHBSA-N
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Description

ETHYL (5E)-5-[(3-BROMOPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a synthetic organic compound characterized by its complex structure and potential applications in various fields of scientific research. This compound is notable for its bromophenyl group, which imparts unique chemical properties.

Preparation Methods

The synthesis of ETHYL (5E)-5-[(3-BROMOPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-bromobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent esterification . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

ETHYL (5E)-5-[(3-BROMOPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL (5E)-5-[(3-BROMOPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL (5E)-5-[(3-BROMOPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in π-π interactions, while the ester and keto groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

ETHYL (5E)-5-[(3-BROMOPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can be compared with similar compounds such as:

Properties

Molecular Formula

C15H14BrNO3

Molecular Weight

336.18 g/mol

IUPAC Name

ethyl (5E)-5-[(3-bromophenyl)methylidene]-4-hydroxy-2-methylpyrrole-3-carboxylate

InChI

InChI=1S/C15H14BrNO3/c1-3-20-15(19)13-9(2)17-12(14(13)18)8-10-5-4-6-11(16)7-10/h4-8,18H,3H2,1-2H3/b12-8+

InChI Key

VBAOHLXVNOQLIV-XYOKQWHBSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C\C2=CC(=CC=C2)Br)/N=C1C)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC(=CC=C2)Br)N=C1C)O

Origin of Product

United States

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